Hydroxyethyl methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

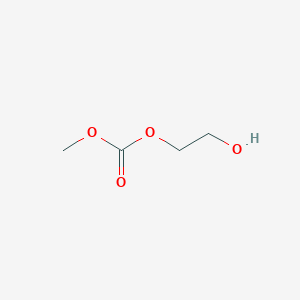

Hydroxyethyl methyl carbonate (HEMC) is a chemical compound with the molecular formula C4H8O4 . It is also known by other names such as 2-Hydroxyethyl methyl carbonate, 2-Hydroxyethyl-methylcarbonat (German), Carbonate de 2-hydroxyéthyle et de méthyle (French), and Carbonic acid, 2-hydroxyethyl methyl ester .

Synthesis Analysis

The synthesis of HEMC and similar compounds often involves the reaction of carbon dioxide (CO2) with methanol . This process is known as the direct synthesis of dimethyl carbonate (DMC) from CO2 and methanol . The catalyst plays a key role in this reaction . Another method involves the transesterification of ethylene carbonate with methanol to produce dimethyl carbonate .

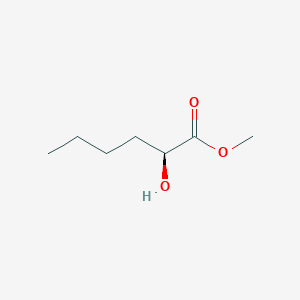

Molecular Structure Analysis

HEMC has a molecular weight of 120.104 Da and a monoisotopic mass of 120.042259 Da . The structure and conformation of HEMC and similar compounds have been studied using techniques such as small- and wide-angle neutron scattering .

Chemical Reactions Analysis

HEMC has been used in various chemical reactions. For instance, it has been incorporated as a transesterification agent in the improvement of the rheological properties of hydroxyethyl methyl cellulose (HEMC) by incorporating diethyl carbonate (DEC) .

Physical And Chemical Properties Analysis

HEMC is characterized by its molecular formula C4H8O4, average mass of 120.104 Da, and monoisotopic mass of 120.042259 Da . The influence of different chemical modifications of cellulose on the physical properties (solubility, gelation) of the methylcelluloses has been discussed .

Mechanism of Action

Safety and Hazards

According to a safety data sheet, HEMC can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of HEMC and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Future Directions

The demand for HEMC and similar compounds is anticipated to grow with the spread of electric vehicles and the progress of digitalization . UBE Corporation has announced plans to construct a dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) plant in the United States, indicating a promising future for the production and application of these compounds .

properties

CAS RN |

106729-72-0 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

2-hydroxyethyl methyl carbonate |

InChI |

InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3 |

InChI Key |

JJRXNONHGBNFSK-UHFFFAOYSA-N |

SMILES |

COC(=O)OCCO |

Canonical SMILES |

COC(=O)OCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.